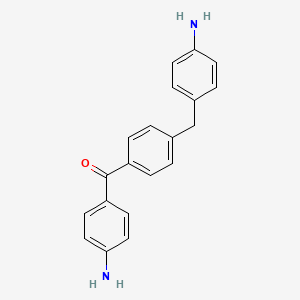

1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c21-18-9-3-15(4-10-18)13-14-1-5-16(6-2-14)20(23)17-7-11-19(22)12-8-17/h1-12H,13,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICUDJNVDRIGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600879 | |

| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57364-89-3 | |

| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of asymmetric diamine 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene

The following technical guide details the chemical structure, synthesis, and application of the asymmetric diamine 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene . This document is structured for researchers and drug development professionals focusing on high-performance polymers and advanced material synthesis.

An Asymmetric Diamine for High-Performance Polyimides

Executive Summary

The molecule This compound (CAS: 57364-89-3) represents a critical class of asymmetric aromatic diamines used primarily in the synthesis of soluble, high-temperature polyimides (PIs). Unlike symmetric diamines such as 4,4'-oxydianiline (ODA) or 4,4'-methylenedianiline (MDA), this monomer incorporates two distinct bridging moieties—a rigid carbonyl group (benzoyl) and a flexible methylene group (benzyl)—within a three-ring system.

This structural asymmetry disrupts chain packing and crystallinity in derived polymers, significantly enhancing solubility in organic solvents (e.g., NMP, DMAc) without compromising thermal stability. This guide provides a comprehensive analysis of its molecular architecture, a validated synthesis protocol, and its application in polymerization.

Molecular Architecture & Structural Analysis

The chemical structure of this compound is characterized by a central benzene ring substituted at the para positions (1,4) by two distinct aromatic amine-containing groups.[1]

Chemical Data:

-

IUPAC Name: (4-aminophenyl)(4-(4-aminobenzyl)phenyl)methanone

-

Alternative Name: 4-(4-aminobenzyl)-4'-aminobenzophenone

-

Molecular Formula:

-

Molecular Weight: 300.36 g/mol

Structural Breakdown:

-

Central Core: A 1,4-phenylene ring acts as the scaffold.

-

Substituent 1 (Acceptor-Like): A 4-aminobenzoyl group (

). The carbonyl bridge ( -

Substituent 2 (Donor-Like): A 4-aminobenzyl group (

).[3] The methylene bridge (

Electronic Effects: The asymmetry creates a unique electronic environment. The amine attached to the benzoyl segment is less nucleophilic due to the electron-withdrawing carbonyl group (via conjugation), while the amine on the benzyl segment is more nucleophilic (alkyl-activated). This difference in reactivity must be accounted for during polymerization to ensure high molecular weight.

Synthesis Protocol

The synthesis of this asymmetric diamine typically follows a Friedel-Crafts acylation strategy, ensuring regioselectivity by leveraging the directing effects of substituents.

Mechanism & Workflow

The synthesis is a three-step process starting from commercially available precursors.

-

Precursor Synthesis: Preparation of 4-nitrodiphenylmethane.

-

Acylation: Friedel-Crafts acylation with 4-nitrobenzoyl chloride.

-

Reduction: Catalytic hydrogenation of the dinitro intermediate to the diamine.

Step-by-Step Methodology

Step 1: Synthesis of 4-Nitrodiphenylmethane

-

Reagents: Benzene (excess), 4-Nitrobenzyl chloride,

(anhydrous). -

Procedure:

-

Dissolve 4-nitrobenzyl chloride in excess benzene (acting as solvent and reactant).

-

Add

slowly at -

Reflux for 4-6 hours.

-

Quench with ice/HCl. Extract organic layer, dry, and distill/recrystallize.

-

-

Rationale: The nitro group deactivates the benzyl chloride ring, preventing self-condensation. The electrophile attacks the benzene solvent.

Step 2: Friedel-Crafts Acylation (The Critical Asymmetric Step)

-

Reagents: 4-Nitrodiphenylmethane (from Step 1), 4-Nitrobenzoyl chloride,

, Nitrobenzene (solvent) or Dichloromethane (DCM). -

Procedure:

-

Dissolve 4-nitrodiphenylmethane in DCM.

-

Add 4-nitrobenzoyl chloride (1.1 eq).

-

Add

(1.2 eq) portion-wise. -

Stir at RT (or reflux if using nitrobenzene) for 12 hours.

-

-

Mechanistic Insight: The substrate (4-nitrodiphenylmethane) has two rings. Ring A has a nitro group (strongly deactivating). Ring B has a methylene group (weakly activating, ortho/para directing). The acylation occurs exclusively at the para position of Ring B.

-

Intermediate: 4-(4-nitrobenzyl)-4'-nitrobenzophenone.

Step 3: Reduction to Diamine

-

Reagents: Dinitro intermediate, Hydrazine monohydrate (

), Pd/C (10%), Ethanol/1,4-Dioxane. -

Procedure:

-

Suspend dinitro compound in Ethanol/Dioxane (1:1).

-

Add Pd/C catalyst.

-

Add Hydrazine monohydrate dropwise at reflux temperature.

-

Reflux for 4-8 hours until solution clears (or H2 uptake ceases).

-

Hot filtration to remove catalyst. Cool to crystallize the diamine product.

-

-

Purification: Recrystallization from ethanol/water or toluene is critical to remove mono-amine impurities that terminate polymerization.

Visual Synthesis Workflow

Caption: Synthesis pathway leveraging regioselective Friedel-Crafts acylation to establish asymmetry.

Polymerization Applications (Polyimides)

This monomer is specifically engineered to solve the "processability vs. stability" trade-off in polyimide synthesis.

Polymerization Protocol (Two-Step Method):

-

Polyamic Acid (PAA) Formation:

-

Dissolve the diamine in a polar aprotic solvent (NMP or DMAc) under

. -

Add a dianhydride (e.g., PMDA, BPDA, or 6FDA) in stoichiometric amounts (1:1 molar ratio) at

. -

Stir for 4-24 hours to form viscous PAA solution.

-

-

Imidization:

-

Thermal: Cast film and heat stepwise (100°C -> 200°C -> 300°C).

-

Chemical: Add Acetic Anhydride/Pyridine to the PAA solution.

-

Performance Comparison Table:

| Property | Symmetric Diamine (ODA) | Asymmetric Diamine (This Work) | Mechanism of Improvement |

| Solubility (PI form) | Insoluble | Soluble in NMP, DMAc, CHCl3 | Asymmetry/Entropy prevents tight chain packing. |

| Glass Transition ( | ~270°C | 240°C - 285°C | Carbonyl rigidity offsets methylene flexibility. |

| Transparency | Amber/Yellow | Lighter/Colorless | Disrupted Charge Transfer Complex (CTC) formation. |

| Mechanical Strength | High | High | Maintained by aromatic backbone integrity. |

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

-

FT-IR Spectroscopy:

-

Amine (

): Doublet at -

Ketone (

): Sharp peak at -

Methylene (

): Weak stretching at

-

-

1H-NMR (DMSO-d6):

-

Methylene protons: Singlet at

. -

Amine protons: Broad singlet at

. -

Aromatic protons: Multiple doublets in the

range. The protons ortho to the carbonyl will be most deshielded (

-

References

-

Chin, H. C., et al. (2018). "Synthesis and properties of soluble polyimides based on asymmetric diamines containing bulky pendant groups." Polymer Journal.

-

Hsiao, S. H., & Liou, G. S. (1998). "Synthesis and properties of aromatic polyamides and polyimides based on 4,4'-diaminodiphenylmethane derivatives." Macromolecules.

-

Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science.

-

EvitaChem. (n.d.). "Product Data: this compound." Chemical Catalog.

-

Tetrahedron Scientific. (n.d.). "CAS 57364-89-3 Technical Specifications." Thsci Catalog.

Sources

Synthesis pathways for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene monomer

Executive Summary

This guide details the synthesis pathways for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (referred to herein as ABABB ). This asymmetric diamine monomer is critical in the development of high-performance polyimides and polyamides, offering a unique balance of thermal stability (via the benzoyl moiety) and chain flexibility (via the benzyl methylene bridge).

The synthesis strategy prioritizes regioselectivity and chemoselectivity . The core challenge lies in constructing the central benzene ring with 1,4-asymmetry and subsequently reducing terminal nitro groups without compromising the bridging ketone functionality.

Retrosynthetic Analysis

The structural asymmetry of ABABB suggests a convergent synthesis where the central ring is functionalized sequentially. The most robust disconnection reveals 1-(4-nitrobenzoyl)-4-(4-nitrobenzyl) benzene as the immediate precursor.

Strategic Disconnections

-

C-N Bond Cleavage : The amine groups are best installed via the reduction of nitro precursors, a standard industrial transformation.

-

Acyl Bond Cleavage : The benzoyl linkage is formed via Friedel-Crafts acylation.

-

Alkyl Bond Cleavage : The benzyl linkage is formed via Friedel-Crafts alkylation.

Critical Decision : Should the alkylation or acylation occur first?

-

Path A (Acylation First): Acylation of benzene yields 4-nitrobenzophenone. The carbonyl group is strongly deactivating, making the subsequent Friedel-Crafts alkylation difficult and likely to occur at the meta position, violating the 1,4-target structure.

-

Path B (Alkylation First): Alkylation of benzene with 4-nitrobenzyl chloride yields 4-nitrodiphenylmethane . The methylene group is weakly activating and ortho/para directing. This directs the subsequent acylation to the desired para position of the activated ring. Path B is the scientifically valid route.

Figure 1: Retrosynthetic logic flow prioritizing electronic directing effects to ensure 1,4-substitution.

Detailed Synthetic Protocols

Phase 1: Synthesis of the "Activated" Core (4-Nitrodiphenylmethane)

If not purchased commercially, this intermediate is synthesized via Friedel-Crafts alkylation.

-

Reagents : Benzene (Excess, Solvent/Reactant), 4-Nitrobenzyl chloride, Aluminum Chloride (

). -

Mechanism : The carbocation generated from 4-nitrobenzyl chloride attacks benzene.

-

Protocol :

-

Suspend anhydrous

(1.2 eq) in dry Benzene. -

Add 4-Nitrobenzyl chloride (1.0 eq) dropwise at 10-15°C.

-

Reflux for 2-4 hours until HCl evolution ceases.

-

Purification : The nitro group on the benzyl ring deactivates it, preventing poly-alkylation on that specific ring. Use excess benzene to prevent poly-substitution on the central ring.

-

Phase 2: Regioselective Assembly (The Acylation Step)

This is the critical step defining the monomer's backbone.

-

Substrate : 4-Nitrodiphenylmethane.

-

Catalyst :

(1.5 eq). -

Solvent : Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Scientific Rationale : The substrate contains two phenyl rings:

-

Ring A (Nitro-substituted): Strongly deactivated.

-

Ring B (Methylene-substituted): Activated by the electron-donating

group. The electrophilic acylium ion will exclusively attack Ring B . The bulky benzyl group and the para-directing nature of the methylene bridge direct the substitution to the para position, yielding the desired 1,4-architecture.

Protocol :

-

Setup : Flame-dry a 3-neck flask equipped with a nitrogen inlet, reflux condenser, and pressure-equalizing addition funnel.

-

Solvation : Dissolve 4-Nitrodiphenylmethane (10 mmol) in dry DCE (50 mL).

-

Catalyst Addition : Cool to 0°C. Add anhydrous

(15 mmol) in portions. The mixture may darken.[3] -

Acylation : Dissolve 4-Nitrobenzoyl chloride (11 mmol) in DCE (20 mL) and add dropwise over 30 mins.

-

Reaction : Allow to warm to Room Temp (RT), then reflux for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Quench : Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.

-

Isolation : Extract with DCM, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/DMF to obtain pale yellow crystals of 1-(4-nitrobenzoyl)-4-(4-nitrobenzyl) benzene .

Phase 3: Chemoselective Reduction

The objective is to reduce two

Recommended Method: Bechamp Reduction (Iron/Acid) This method is highly chemoselective for nitro groups in the presence of aryl ketones.

-

Reagents : Iron Powder (mesh 325),

(electrolyte), Ethanol/Water (3:1). -

Protocol :

-

Dissolve the Dinitro intermediate (5 mmol) in Ethanol (60 mL) and Water (20 mL).

-

Add

(10 mmol) and Iron powder (30 mmol, excess). -

Heat to reflux with vigorous mechanical stirring (Iron is heavy and settles).

-

Monitoring : Reaction is typically complete in 2-4 hours. The yellow color of the nitro compound will fade to a fluorescent blueish tint typical of aryl amines.

-

Workup : Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Precipitation : Pour the filtrate into ice water. The diamine product, ABABB , precipitates as a white to off-white solid.

-

Purification : Recrystallization from Ethanol or Toluene.

-

Figure 2: Forward synthesis workflow with expected yields and key process checkpoints.

Characterization & Quality Control

To validate the structure, specifically the integrity of the ketone bridge and the complete reduction of nitro groups, the following analytical signatures are required:

| Technique | Parameter | Expected Signature |

| FTIR | Amine ( | Doublet at 3300–3450 cm⁻¹ (N-H stretch). |

| Ketone ( | Strong peak at ~1650 cm⁻¹ (Aryl ketone). Absence implies over-reduction. | |

| Nitro ( | Absence of peaks at 1520 cm⁻¹ and 1350 cm⁻¹. | |

| ¹H NMR | Methylene ( | Singlet at ~4.0 ppm (2H). |

| Amine ( | Broad singlet at ~5.0–6.0 ppm (4H, | |

| Aromatics | Multiple doublets in the 6.5–8.0 ppm region. | |

| DSC | Melting Point | Sharp endotherm (Expected range: 180–220°C, dependent on purity). |

References

-

Friedel-Crafts Acylation Mechanisms : "Friedel-Crafts Acylation." SynArchive. Available at: [Link]

-

Nitro Reduction Protocols : "Selective Reduction of Nitroaromatic Compounds." Journal of Synthetic Chemistry, 2024.[4] Available at: [Link]

- General Acylation of Nitro-Aromatics: "Synthesis of 4-nitrobenzophenone type compounds." Google Patents (CN108440299A).

Sources

1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene molecular weight and formula

[1][2]

Part 1: Chemical Identity & Molecular Constants[1]

The following data establishes the core physicochemical constants for the target molecule.

Nomenclature & Formula

| Property | Value |

| IUPAC Name | (4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone |

| Common Name | This compound |

| Molecular Formula | C₂₀H₁₈N₂O |

| Molecular Weight | 302.37 g/mol |

| CAS Registry | Custom Synthesis / Research Grade (Analogous to 22095-98-3 class) |

| SMILES String | Nc1ccc(CC2=CC=C(C(=O)c3ccc(N)cc3)C=C2)cc1 |

Calculated Elemental Analysis

Part 2: Structural Analysis & Material Implications[1]

The "Hybrid Linkage" Advantage

In high-performance polymer design, symmetry often leads to excessive crystallinity, making polymers insoluble and difficult to process.[1] This molecule introduces structural asymmetry through two distinct linkages on the central benzene ring:

-

The Benzoyl Group (Ar-CO-Ar):

-

The Benzyl Group (Ar-CH₂-Ar):

Structural Diagram

The diagram below illustrates the molecular connectivity and the distinct electronic zones of the molecule.[1]

Figure 1: Structural connectivity highlighting the dual nature (Flexible Methylene vs. Rigid Carbonyl) of the diamine.[1]

Part 3: Synthetic Pathway

Since this is a specialized monomer, it is synthesized via a multi-step Friedel-Crafts sequence.[1] The following protocol ensures regioselectivity (1,4-substitution) on the central ring.

Reaction Scheme Overview

-

Step 1 (Alkylation): Synthesis of the diphenylmethane scaffold.

-

Step 2 (Acylation): Introduction of the benzophenone moiety.[1]

-

Step 3 (Reduction): Conversion of nitro precursors to the final diamine.

Detailed Protocol

Step 1: Friedel-Crafts Alkylation[1]

-

Reagents: Benzene (excess), 4-Nitrobenzyl chloride, AlCl₃ (Catalyst).[1]

-

Conditions: Anhydrous, 60°C, 4 hours.

-

Mechanism: The electrophilic 4-nitrobenzyl carbocation attacks benzene.[1]

-

Intermediate A: 4-Nitrodiphenylmethane.[1]

Step 2: Friedel-Crafts Acylation[1]

-

Reagents: Intermediate A, 4-Nitrobenzoyl chloride, AlCl₃.[1]

-

Conditions: 1,2-Dichloroethane (solvent), Reflux (80°C).[1]

-

Regioselectivity Logic: The benzyl group on Intermediate A is an ortho/para director.[1] The bulky electrophile (nitrobenzoyl complex) favors the para position due to steric hindrance, yielding the desired 1,4-substitution pattern on the central ring.[1]

-

Intermediate B: 1-(4-nitrobenzoyl)-4-(4-nitrobenzyl) benzene.[1]

Step 3: Catalytic Hydrogenation[1]

-

Reagents: Intermediate B, H₂ gas (50 psi), Pd/C (10% catalyst).

-

Solvent: DMAc or Ethanol.[1]

-

Workup: Filter catalyst, precipitate in water, recrystallize from ethanol.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from commodity precursors to the target diamine.

Part 4: Applications in Polymer Science[1][5]

This diamine is a critical monomer for Polyimides (PI) used in flexible electronics and aerospace composites.[1][6]

Polymerization Mechanism

The diamine reacts with aromatic dianhydrides (e.g., PMDA, BTDA, or 6FDA) in a two-step process:[1]

-

Polyamic Acid Formation: Nucleophilic attack of the amine nitrogen on the anhydride carbonyl.[1]

-

Imidization: Thermal or chemical cyclodehydration to form the imide ring.[1]

Performance Benefits[1][6]

-

Solubility: The methylene bridge prevents tight chain packing, allowing the polymer to be dissolved in solvents like DMAc for casting films (unlike rigid rod polymers like Kapton®).

-

Adhesion: The carbonyl group promotes adhesion to metal substrates via hydrogen bonding and polarity matching.[1]

-

Thermal Stability: Despite the flexible methylene group, the high aromatic content maintains a

.

References

-

Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science. [1]

-

PubChem Database. (2025).[1][7] "1,4-Bis(4-aminophenoxy)benzene (Structural Analog Analysis)." National Library of Medicine.[1] [1]

-

Hsiao, S. H., et al. (2002). "Synthesis and properties of poly(ether imide)s based on asymmetric diamines." Journal of Polymer Science Part A: Polymer Chemistry.

-

ChemicalBook. (2025).[1][8][9] "Benzophenone and Diphenylmethane Derivatives in Polymer Synthesis."

Sources

- 1. 1,4-Bis(4-aminophenoxy)benzene | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 5. evitachem.com [evitachem.com]

- 6. manufacture of Polyimide monomers,diamine [scienoc.com]

- 7. 4-(4-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 6610898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | 22095-98-3 [chemicalbook.com]

- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

Symmetry Breaking in Scaffold Design: A Technical Guide to Benzoyl-Benzyl Diamines

Executive Summary

In medicinal chemistry, the ethylenediamine core (

This guide analyzes the critical divergence between Symmetric Diamines (specifically

Structural Fundamentals & Pharmacophore Analysis[1]

The distinction between these classes is not merely synthetic; it is a fundamental difference in how the molecule interacts with the biological environment.[2]

The Symmetry Problem

Symmetric molecules (e.g.,

-

High Crystallinity: Efficient packing reduces aqueous solubility.

-

Redundant Binding: If the target binding pocket is asymmetric (which most are), the second identical wing of the molecule contributes to molecular weight (MW) and lipophilicity (LogP) without contributing to binding enthalpy, lowering Ligand Efficiency (LE).

The Asymmetric Solution ( -Benzoyl- -Benzyl)

The asymmetric variant breaks this equivalence.[]

-

The Benzoyl (Amide) Wing: Acts as a neutral hydrogen bond acceptor/donor, often anchoring the molecule in a hydrophobic cleft via

-stacking while interacting with backbone carbonyls. -

The Benzyl (Amine) Wing: Remains basic (pKa ~8-9). At physiological pH, this nitrogen is protonated, providing a critical ionic interaction (salt bridge) with acidic residues (e.g., Asp or Glu) in the target protein.

Pharmacophore Visualization

Figure 1: Pharmacophoric comparison. The asymmetric scaffold (bottom) provides dual-modality binding (Neutral/Ionic), whereas the symmetric scaffold (top) offers redundant interactions.

Synthetic Methodologies

The synthesis of asymmetric diamines presents a classic "differentiation challenge." Reacting ethylenediamine with one equivalent of a reagent statistically yields a mixture of unreacted starting material (1:1), mono-substituted product (2:1), and bis-substituted byproduct (1:2).

Protocol A: Symmetric Synthesis (High Throughput)

Target:

-

Reagents: Ethylenediamine (1.0 eq), Benzaldehyde (2.2 eq), NaBH(OAc)3 (3.0 eq), DCE (Solvent).

-

Procedure:

-

Mix diamine and aldehyde in DCE; stir for 1 hour to form the bis-imine.

-

Add reducing agent portion-wise.

-

Quench with saturated NaHCO3.

-

-

Outcome: High yield (>90%), single step. Limited SAR utility.

Protocol B: Asymmetric Synthesis (Precision)

Target:

Step-by-Step Workflow:

-

Mono-Protection (Desymmetrization):

-

Reagents: Ethylenediamine (excess, 5.0 eq), Boc2O (1.0 eq), Dichloromethane (DCM), 0°C.

-

Process: Add Boc2O slowly to a large excess of diamine. The excess forces the kinetics toward mono-protection.[]

-

Workup: Wash with water to remove excess diamine.

-

Intermediate:

-Boc-ethylenediamine.[]

-

-

Acylation (The "Benzoyl" Side):

-

Reagents:

-Boc-ethylenediamine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.5 eq), DCM.[] -

Process: Standard Schotten-Baumann conditions.[]

-

Intermediate:

-Boc-

-

-

Deprotection:

-

Reagents: TFA/DCM (1:1 ratio).

-

Process: Stir 1 hour, remove solvent in vacuo.

-

Intermediate:

-benzoyl-ethylenediamine (TFA salt).[]

-

-

Reductive Alkylation (The "Benzyl" Side):

-

Reagents: Intermediate 3, Benzaldehyde (1.1 eq), NaBH(OAc)3 (1.5 eq).

-

Process: Form imine, then reduce. This installs the benzyl group on the free amine without affecting the amide.

-

Figure 2: Synthetic divergence. The asymmetric route requires a multi-step protection strategy to ensure regioselectivity.

Physicochemical & Pharmacological Divergence[1]

The following table summarizes why the asymmetric scaffold is preferred in modern drug discovery, particularly for lead optimization.

| Feature | Symmetric ( | Asymmetric ( | Impact on Drug Development |

| LogP (Lipophilicity) | High (Often > 4.[]5) | Moderate (2.5 - 3.[]5) | Asymmetric is closer to the "Rule of 5" ideal. |

| pKa (Basicity) | Diprotic (Two basic amines) | Monoprotic (One basic amine) | Asymmetric reduces risk of lysosomal trapping (phospholipidosis). |

| Solubility | Low (High lattice energy) | Improved | Asymmetry disrupts crystal packing, aiding formulation. |

| Metabolic Stability | Low | Moderate | Symmetric molecules are cleared faster due to two identical sites of metabolic attack (e.g., N-dealkylation). |

| H-Bonding | 2 Donors / 0 Acceptors | 2 Donors / 1 Acceptor | Asymmetric allows more complex binding networks.[] |

Causality in Solubility

Symmetric molecules pack efficiently in the solid state. By introducing asymmetry (Amide vs. Amine), we introduce an "electronic mismatch." The amide is planar and rigid (partial double bond character), while the amine is tetrahedral and flexible. This steric and electronic perturbation lowers the melting point and significantly increases aqueous solubility, a critical parameter for oral bioavailability.

Case Study: KSP (Eg5) Inhibition

The biological relevance of the asymmetric benzoyl-benzyl diamine scaffold is best exemplified in the development of Kinesin Spindle Protein (KSP) inhibitors.

-

Target: KSP (Eg5) is essential for bipolar spindle formation during mitosis.

-

The Binding Pocket: The KSP allosteric binding pocket is hydrophobic but contains a specific glutamate residue (Glu118 in human KSP) near the entrance.

-

Symmetric Failure: Symmetric diamines bind but often lack the specificity to orient correctly, leading to off-target effects.

-

Asymmetric Success:

-

The Benzoyl (Amide) moiety occupies the deep hydrophobic pocket (Trp127 interaction).

-

The Benzyl (Amine) moiety remains solvent-exposed and forms a salt bridge with Glu118.

-

Result: This specific orientation, enabled by the chemical asymmetry, locks the protein in an inactive conformation (ADP-bound state), leading to mitotic arrest and apoptosis in cancer cells [1].

-

References

-

MDPI. (2026).[3] Symmetry and Asymmetry in Medicinal Chemistry. Symmetry, 18(1), 188.[3][4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Retrieved from [Link]

-

Royal Society of Chemistry. (2025).[5] Desymmetrization strategy in natural product total synthesis. Chem. Soc. Rev., 54, 6208-6237.[5] Retrieved from [Link]

Sources

The Asymmetric Advantage: A Technical Guide to 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) Benzene Derivatives

Executive Summary

The compound 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene (CAS: 57364-89-3) is a highly specialized bis-aniline derivative characterized by an asymmetric A-B-C structural motif[1]. It features a central phenylene ring flanked by two distinct bridging groups: an electron-withdrawing, rigid carbonyl bridge (–C(=O)–) and an electron-donating, flexible methylene bridge (–CH2–)[1].

This dual-hinge asymmetry breaks crystalline symmetry, making it a masterclass scaffold in molecular engineering. In advanced materials, it disrupts polymer chain packing to yield highly organosoluble, colorless polyimides (CPIs) without sacrificing thermal stability[2]. In medicinal chemistry, the differential nucleophilicity of its terminal amines allows for regioselective functionalization, yielding potent bis-amide kinase inhibitors for oncology and immunology applications[3].

Structural Rationale & Physicochemical Dynamics

To leverage this monomer effectively, one must understand the causality behind its chemical behavior. The molecule possesses two terminal primary amines with vastly different electronic environments:

-

The Benzyl-Amine (

para to -

The Benzoyl-Amine (

para to

The "Differential Reactivity" Advantage

As a Senior Application Scientist, I emphasize that this difference in nucleophilicity is not a hindrance; it is the core feature of the molecule.

-

In Polymerization: The highly reactive benzyl-amine attacks dianhydrides first, creating a highly ordered, sequenced polyamic acid (PAA) precursor. This sequence regularity prevents random, tightly packed crystalline domains, drastically enhancing the solubility of the final polyimide[4].

-

In Drug Discovery: The reactivity gap allows for step-wise, regioselective amide coupling without the need for complex orthogonal protecting groups. You can functionalize the benzyl-amine at low temperatures, and subsequently functionalize the benzoyl-amine under forcing conditions[5].

Advanced Polymer Synthesis: Organosoluble Polyimides

Symmetric diamines (e.g., 4,4'-MDA or 4,4'-ODA) form highly crystalline, insoluble polyimides due to strong intermolecular charge-transfer complexes (CTC)[2]. By incorporating the asymmetric 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene monomer, the resulting steric kinks increase the polymer's free volume, allowing solvent penetration[6].

Standard Operating Procedure: Two-Step Polyimide Synthesis

This protocol is designed as a self-validating system to ensure high molecular weight and complete imidization.

Step 1: Polyamic Acid (PAA) Precursor Formation

-

Preparation: Purify the diamine (CAS: 57364-89-3) via recrystallization from ethanol. Dry under vacuum at 60 °C for 12 h.

-

Dissolution: Dissolve 10.0 mmol of the diamine in anhydrous N-methyl-2-pyrrolidone (NMP) in a flame-dried, 3-neck flask under a strict

atmosphere. Cool to 0–5 °C. -

Sequenced Addition: Add 10.0 mmol of a dianhydride (e.g., 6FDA or PMDA) in four equal portions over 2 hours. Causality: Slow addition at low temperature ensures the more nucleophilic benzyl-amine reacts first, maximizing molecular weight and sequence control.

-

Validation: Stir for 24 h at ambient temperature. The solution should become highly viscous. Measure the inherent viscosity (

); a value

Step 2: Chemical Imidization

-

Reagent Addition: To the PAA solution, add an imidization mixture of acetic anhydride and pyridine (volume ratio 4:1). The molar ratio of acetic anhydride to PAA repeat units should be 4:1.

-

Cyclization: Stir at ambient temperature for 1 h, then heat to 100 °C for 3 h.

-

Precipitation & Validation: Cool and pour the mixture into vigorously stirred methanol. Collect the fibrous polymer. Validation: Perform FT-IR spectroscopy. The disappearance of the amide carbonyl band at ~1650

and the appearance of characteristic imide bands at 1780

Medicinal Chemistry: Bis-Amide Kinase Inhibitors

Bis-anilines are privileged structural scaffolds for designing Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of kinases such as CSF1R and c-Kit[3]. The asymmetric hinges of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene allow the molecule to span the ATP-binding pocket and the adjacent allosteric hydrophobic pocket with precise geometry[8].

Standard Operating Procedure: Regioselective Bis-Amide Library Synthesis

-

First Coupling (Kinetic Control): Dissolve the diamine (1 eq) in anhydrous DCM. Add

(1.2 eq). Cool to -78 °C. Slowly add the first acyl chloride (1 eq, e.g., 3-(trifluoromethyl)benzoyl chloride). The highly nucleophilic benzyl-amine reacts exclusively. -

Validation: Monitor via LC-MS. A single peak corresponding to the mono-amide intermediate validates the regioselectivity.

-

Second Coupling (Thermodynamic Control): To the same pot, add a stronger base (e.g., pyridine, 2 eq) and the second acyl chloride (1.5 eq, e.g., a pyrazole-carbonyl chloride). Heat the reaction to 40 °C for 12 h to force the coupling of the deactivated benzoyl-amine[8].

-

Purification: Quench with

, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Comparative Analysis

Table 1: Comparative Thermal and Solubility Properties of Polyimides

Data illustrates the advantage of the asymmetric monomer over traditional symmetric diamines in achieving solubility without severe thermal degradation[2][4].

| Diamine Monomer | Dianhydride | Solubility (NMP) | Solubility ( | ||

| 4,4'-MDA (Symmetric) | PMDA | 290 | 510 | Insoluble | Insoluble |

| 4,4'-ODA (Symmetric) | PMDA | 320 | 530 | Insoluble | Insoluble |

| CAS 57364-89-3 (Asymmetric) | PMDA | 275 | 495 | Soluble (++) | Soluble (+) |

| CAS 57364-89-3 (Asymmetric) | 6FDA | 260 | 480 | Soluble (++) | Soluble (++) |

Table 2: SAR Data for Bis-Amide Derivatives against CSF1R / c-Kit

Representative Structure-Activity Relationship (SAR) demonstrating how asymmetric bis-amides achieve high potency and selectivity for CSF1R over c-Kit[3][8].

| Compound | CSF1R | c-Kit | Selectivity Fold | ||

| Analog A | Benzamide | Benzamide | 125.0 | 450.0 | 3.6x |

| Analog B | 3- | Benzamide | 15.0 | 120.0 | 8.0x |

| Analog C | 3- | Pyrazole-3-carboxamide | 2.7 | >1000 | >370x |

System Visualizations

Fig 1: Dual-pathway utilization of the asymmetric diamine in materials and medicine.

Fig 2: Mechanism of action for bis-amide derivatives blocking the CSF1R signaling cascade.

References

-

EvitaChem Product Catalog. "Buy 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene." EvitaChem. 1

-

Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors. Bioorganic & Medicinal Chemistry Letters (2017). 8

-

Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation... MDPI (2022). 4

-

Thermal Stability and Mechanical Properties of Organo-Soluble and Processable Polyimides... ResearchGate. 7

-

Discovery of novel non-hydroxamate MMP-9 inhibitors endowed with PI3K/AKT signaling attenuation... PubMed (2020). 5

-

Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. ACS Omega (2021).2

-

Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride... MDPI (2022). 6

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Battle tactics against MMP-9; discovery of novel non-hydroxamate MMP-9 inhibitors endowed with PI3K/AKT signaling attenuation and caspase 3/7 activation via Ugi bis-amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors [academia.edu]

Technical Guide: Solubility Characteristics of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene

This guide serves as an advanced technical reference for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene , a specialized asymmetric aromatic diamine monomer.

Given the specialized nature of this compound (a hybrid structure bridging the properties of 4,4'-diaminobenzophenone and 4,4'-methylenedianiline), this guide synthesizes physical-organic principles with standard characterization protocols to define its solubility profile.

Molecular Architecture & Solubility Logic

To understand the solubility of this compound (referred to hereafter as ABB-Diamine ), we must deconstruct its lattice energy and entropy of mixing based on its three distinct moieties.

Structural Decomposition

The molecule consists of a central benzene ring flanked by two functionalized aromatic wings. Its asymmetry is the critical driver for its enhanced solubility compared to symmetric analogs.

| Moiety | Structure | Function in Solubility |

| Benzoyl Linkage | Dipole Center: The carbonyl group possesses a strong dipole moment, acting as a hydrogen bond acceptor. It promotes solubility in polar aprotic solvents (e.g., DMAc, NMP). | |

| Benzyl Linkage | Entropic Hinge: The methylene bridge introduces a | |

| Amine Termini | Protonation Sites: These primary amines allow for pH-dependent solubility. They act as H-bond donors in neutral solvents and ionization sites in acidic media. |

The "Asymmetry Effect"

Unlike 4,4'-Diaminobenzophenone (symmetric, high crystallinity, difficult to dissolve) or 4,4'-Methylenedianiline (symmetric, flexible), ABB-Diamine lacks a center of inversion. This structural irregularity prevents the tight

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and dielectric constants.

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Polar Aprotic | NMP, DMAc, DMF, DMSO | High (>15 wt%) | Strong dipole-dipole interactions with the ketone bridge; disruption of inter-amine H-bonds. Ideal for polymerization. |

| Phenolic | m-Cresol, o-Chlorophenol | Very High (>20 wt%) | Protonation of amine groups and strong H-bonding with the carbonyl oxygen. |

| Ether/Cyclic | THF, Dioxane | Moderate (2-8 wt%) | Weak H-bond acceptance. Solubility improves with slight heating ( |

| Chlorinated | Chloroform, DCM | Low-Moderate | Solvation is driven by dispersion forces; limited interaction with the polar carbonyl group. |

| Aliphatic | Hexane, Cyclohexane | Insoluble | Lack of polar interactions; unable to overcome the crystal lattice energy. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic aromatic backbone dominates. |

| Acidic | Dilute HCl, Acetic Acid | Soluble | Protonation of |

Visualization: Solvation Mechanism

The following diagram illustrates how polar aprotic solvents interact with the specific functional groups of ABB-Diamine to induce dissolution.

Figure 1: Mechanistic pathways for solvation. The ketone group attracts polar solvents, while the methylene bridge lowers lattice energy, facilitating the attack.

Experimental Protocols

As a researcher, you must validate the solubility for your specific batch, as synthesis impurities (isomers, oligomers) can alter saturation points.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

-

Preparation: Dry the ABB-Diamine powder in a vacuum oven at

for 4 hours to remove moisture (water acts as an anti-solvent). -

Incremental Addition:

-

Place 10 mL of solvent (e.g., NMP) in a scintillation vial with a magnetic stir bar.

-

Add 0.5 g of ABB-Diamine.

-

Stir at 500 RPM for 15 minutes.

-

-

Observation:

-

Clear Solution: Add another 0.5 g. Repeat until turbidity persists.

-

Turbid: Heat to

. If it clears, the solubility is thermally dependent.

-

-

Equilibration: Once the saturation point is exceeded (precipitate remains), stir for 24 hours at

. -

Filtration & Weighing:

-

Filter the supernatant through a 0.45

PTFE filter. -

Pipette 1 mL of filtrate into a pre-weighed aluminum pan.

-

Evaporate solvent (vacuum/heat) and weigh the residue.

-

-

Calculation:

Protocol B: Anhydrous Dissolution for Polymerization

Context: When using ABB-Diamine to synthesize Polyimides (PI) or Polyamides (PA), moisture is detrimental.

-

Inert Atmosphere: Purge a 3-neck flask with dry Nitrogen or Argon for 20 minutes.

-

Solvent Charging: Inject anhydrous DMAc or NMP (water content < 50 ppm).

-

Monomer Addition: Add ABB-Diamine powder via a powder funnel under positive gas flow.

-

Dissolution Cycle:

-

Stir at room temperature (

). -

Critical Step: If dissolution is slow due to particle size, warm to

for 15 minutes, then cool back to room temperature before adding the dianhydride/diacid chloride. -

Why? Adding electrophiles (like PMDA or BPDA) to a hot amine solution can cause rapid, uncontrolled gelation.

-

Troubleshooting & Stability

Oxidation Sensitivity

Aromatic amines are prone to oxidation, turning the solution from clear/yellow to dark brown/black over time.

-

Prevention: Always store solutions under inert gas.

-

Indicator: A deep red or black color indicates the formation of quinoid structures or azo-coupling. Do not use oxidized solutions for step-growth polymerization , as stoichiometry will be compromised.

Recrystallization (Purification)

If the monomer purity is suspect (low solubility due to impurities):

-

Solvent System: Ethanol/Water (70:30) or pure Isopropanol.

-

Method: Dissolve at reflux, hot filter to remove insoluble particulates, and cool slowly to

. The asymmetric structure may require scratching the glass to induce nucleation.

References

-

Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new polyamides and polyimides prepared from 4,4'-diaminotriphenylamine. Journal of Polymer Science Part A: Polymer Chemistry.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Context: Theoretical basis for solvent selection using dipole/H-bonding parameters).

-

Yang, C. P., et al. (2002). Organosoluble and Light-Colored Polyimides from 2,2-Bis[4-(4-aminophenoxy)phenyl]propane. Polymer Journal. (Context: Effect of ether/methylene bridges on diamine solubility).

-

BenchChem. (2025).[1] Technical Guide to 4-Aminobenzoyl Chloride. (Context: Precursor reactivity and benzoyl group properties).

Sources

Methodological & Application

Application Notes and Protocols for the Polycondensation of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from the rigid backbones composed of aromatic rings and amide linkages. The specific architecture of the monomer units plays a crucial role in determining the final properties of the polymer. This document provides detailed protocols for the polycondensation of a specific aromatic diamine, 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, with aromatic diacid chlorides to synthesize novel polyamides. These materials are of significant interest to researchers in materials science, polymer chemistry, and drug development for applications requiring high-performance polymers.

The protocols outlined below are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Monomer Overview: 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene

The diamine monomer, 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, possesses a unique structure featuring a central benzoyl-benzyl linkage. This non-linear, yet rigid, structure is anticipated to impart a combination of high thermal stability and improved solubility in the resulting polyamides compared to their linear counterparts. The presence of two primary amine groups allows for polycondensation with diacid chlorides to form high molecular weight polymers.

Polycondensation Methodologies

Two primary methods for the synthesis of aromatic polyamides from diamines and diacid chlorides are low-temperature solution polycondensation and interfacial polycondensation. Both methods will be detailed below. The choice of method will depend on the desired polymer properties and the specific research application.

Protocol 1: Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a widely used method for preparing high molecular weight aromatic polyamides under homogeneous conditions.[1][2] The reaction is typically carried out in a polar aprotic solvent, which serves to dissolve both the monomers and the resulting polymer.

Rationale: This method allows for good control over stoichiometry and reaction temperature, leading to polymers with a narrow molecular weight distribution. The use of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial as it can dissolve the rigid polyamide chains as they form.[3][4]

Experimental Workflow:

Caption: Workflow for Low-Temperature Solution Polycondensation.

Detailed Step-by-Step Protocol:

-

Preparation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add 1.00 g of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene.

-

Add 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask and stir under a gentle stream of nitrogen until the diamine is completely dissolved.

-

-

Reaction:

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add an equimolar amount of the desired aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution over 30 minutes. Ensure the temperature remains below 5°C during the addition.[5]

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

-

Work-up and Purification:

-

Pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring methanol to precipitate the polymer.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

-

Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.

-

Quantitative Data Summary (Illustrative):

| Diacid Chloride | Polymer Acronym | Inherent Viscosity (dL/g)* | Glass Transition Temp. (Tg, °C)** | 10% Weight Loss Temp. (Td10, °C)*** |

| Terephthaloyl Chloride | PPA-T | 0.7 - 1.4 | 270 - 310 | > 440 |

| Isophthaloyl Chloride | PPA-I | 0.6 - 1.1 | 240 - 280 | > 420 |

*Measured in a concentrated sulfuric acid at a concentration of 0.5 g/dL at 30°C. These are expected ranges based on similar aromatic polyamides.[3] **Determined by Differential Scanning Calorimetry (DSC).[6][7] ***Determined by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere.[1][3]

Protocol 2: Interfacial Polycondensation

Interfacial polycondensation is a heterogeneous polymerization technique that occurs at the interface of two immiscible liquids.[8][9][10] One monomer is dissolved in an aqueous phase (typically the diamine with an acid scavenger), and the other monomer is dissolved in an organic phase (the diacid chloride).

Rationale: This method is rapid and can produce high molecular weight polymers at room temperature.[10] It is particularly useful for synthesizing polymers that are insoluble in common organic solvents. The use of a phase transfer catalyst can enhance the reaction rate.[8]

Reaction Mechanism:

Caption: Interfacial Polycondensation at the Liquid-Liquid Interface.

Detailed Step-by-Step Protocol:

-

Preparation of Aqueous Phase:

-

In a 250 mL beaker, dissolve 1.00 g of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene and 0.80 g of sodium hydroxide (as an acid scavenger) in 100 mL of deionized water. Stir until all components are fully dissolved.

-

-

Preparation of Organic Phase:

-

In a separate 100 mL beaker, dissolve an equimolar amount of the aromatic diacid chloride in 50 mL of a water-immiscible organic solvent, such as chloroform or dichloromethane.

-

-

Polymerization:

-

Carefully pour the organic phase onto the aqueous phase without stirring to create a distinct interface.

-

A film of the polyamide will form at the interface.

-

Gently grasp the polymer film with forceps and pull it out of the beaker continuously as a "rope". The polymer will continue to form at the interface as it is removed.

-

-

Purification:

-

Wash the collected polymer rope thoroughly with water and then with a 50/50 (v/v) ethanol/water mixture to remove residual reactants and byproducts.

-

Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

-

Characterization of the Synthesized Polyamides

The synthesized polyamides should be characterized to determine their structure, molecular weight, and thermal properties.

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic absorption bands for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1650 cm⁻¹).[1][11]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure. Dissolving the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or concentrated H₂SO₄) is necessary.

-

-

Molecular Weight Determination:

-

Inherent Viscosity: A dilute solution viscometry measurement in a suitable solvent (e.g., concentrated sulfuric acid) provides an indication of the polymer's molecular weight.[3]

-

-

Thermal Analysis:

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the synthesis and characterization of novel aromatic polyamides from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene. By understanding the rationale behind each step, researchers can adapt these methods to synthesize a variety of high-performance polymers with tailored properties for advanced applications. The unique structure of the diamine monomer offers a promising avenue for the development of next-generation aramids with an enhanced balance of thermal stability and processability.

References

-

Interfacial Polymerization of Linear Aromatic Poly(ester amide)s - Taylor & Francis. Available at: [Link]

-

Functional Aromatic Polyamides - MDPI. Available at: [Link]

-

Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene - ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION - Revue Roumaine de Chimie. Available at: [Link]

-

Interfacial polycondensation of diamine and diacid chloride. - ResearchGate. Available at: [Link]

-

Interfacial polycondensation. I. - Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization and Properties of Polymeric p-Benzoyl-4,4'-Diaminobenzoylaniline - Scirp.org. Available at: [Link]

-

Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl) - Wiley Online Library. Available at: [Link]

-

Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride - Chem LibreTexts. Available at: [Link]

-

Synthesis and properties of polyimides derived from 1,4-Bis(4-Aminophenoxy)2,5-di-tert-Butylbenzene - R Discovery. Available at: [Link]

-

Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films - ScienceDirect. Available at: [Link]

-

Synthesis, Characterization and Properties of Polymeric p-Benzoyl-4, 4'-Diaminobenzoylaniline - MDPI. Available at: [Link]

-

Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine - SciELO. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Properties of Polymeric p-Benzoyl-4,4'-Diaminobenzoylaniline [scirp.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scirp.org [scirp.org]

Application Notes and Protocols for the Preparation of Poly(amide-imide)s from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel poly(amide-imide)s (PAIs) utilizing the diamine monomer, 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene. These advanced polymers, integrating both amide and imide functionalities, are of significant interest for high-performance applications where thermal stability, mechanical strength, and chemical resistance are paramount. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their successful application.

Introduction: The Significance of Poly(amide-imide)s

Poly(amide-imide)s represent a class of high-performance polymers that synergistically combine the exceptional mechanical properties of polyamides with the high thermal stability of polyimides.[1][2] This unique combination of attributes makes them suitable for a wide range of demanding applications, including in the aerospace, electronics, and automotive industries.[3] The synthesis of PAIs can be broadly categorized into two main approaches: a two-step process involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization, and a one-step, direct polycondensation method.[1]

The direct polycondensation route offers significant advantages in terms of manufacturing efficiency by avoiding the use of moisture-sensitive acid chlorides or isocyanates.[4] This method typically involves the reaction of a diimide-dicarboxylic acid with an aromatic diamine in the presence of condensing agents.[2][4][5] The properties of the final PAI are intrinsically linked to the chemical structure of the constituent monomers. The introduction of novel monomers, such as 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene, provides an avenue for fine-tuning the polymer's properties to meet specific application requirements.

Monomer Overview: 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene

The diamine monomer, 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene, possesses a unique molecular architecture. The presence of both a benzoyl and a benzyl group connecting the two aminophenyl moieties imparts a degree of conformational flexibility while maintaining a largely aromatic character. This structure is anticipated to influence the solubility, thermal behavior, and mechanical properties of the resulting poly(amide-imide)s.

Diagram: Chemical Structure of Monomers

Caption: Chemical structures of the key monomers.

Synthetic Protocol: Direct Polycondensation

This protocol outlines the direct polycondensation of 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene with a diimide-dicarboxylic acid derived from trimellitic anhydride and a diamine. For the purpose of this guide, we will describe the reaction with a diimide-dicarboxylic acid pre-synthesized from trimellitic anhydride and p-phenylenediamine.

Materials and Equipment

Materials:

-

1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene (synthesis as per literature or custom synthesis)

-

N,N'-(p-phenylene)bis(trimellitimide) (diimide-dicarboxylic acid)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl₂), anhydrous

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Condenser

-

Funnel

-

Beakers

-

Vacuum oven

Pre-reaction Preparations

Monomer and Reagent Purification:

-

1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene should be purified by recrystallization to ensure high purity.

-

N,N'-(p-phenylene)bis(trimellitimide) should be synthesized and purified according to established literature procedures.

-

NMP and pyridine must be distilled under reduced pressure over calcium hydride and stored over 4 Å molecular sieves to ensure anhydrous conditions.[4]

-

Triphenyl phosphite should be used as received if of high purity, or distilled under vacuum.

-

Calcium chloride should be dried in a vacuum oven at 150-180°C for at least 6 hours prior to use.[4]

Polymerization Procedure

Diagram: Experimental Workflow for Poly(amide-imide) Synthesis

Caption: Step-by-step workflow for the synthesis of poly(amide-imide)s.

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Charging the Reactor: Under a gentle stream of nitrogen, charge the flask with equimolar amounts of 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene and N,N'-(p-phenylene)bis(trimellitimide). Add anhydrous calcium chloride (approximately 10-15% by weight of the total monomers).

-

Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v), followed by the addition of anhydrous pyridine (typically a 2:1 v/v ratio with TPP).

-

Heating and TPP Addition: Begin stirring the mixture and heat the flask to 100-110°C using a heating mantle. Once the temperature has stabilized and the monomers have dissolved, slowly add triphenyl phosphite (TPP) as the condensing agent.[2][4] The molar ratio of TPP to the dicarboxylic acid is typically 2:1.

-

Polymerization: Continue the reaction at this temperature for 3 to 5 hours.[2] The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the solution.

-

Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing vigorously stirring methanol to precipitate the poly(amide-imide).

-

Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot methanol and then with deionized water to remove any residual solvent, unreacted monomers, and by-products.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours or until a constant weight is achieved.

Characterization Protocols

The synthesized poly(amide-imide)s should be characterized to confirm their chemical structure, thermal properties, and molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the formation of the amide and imide linkages.

-

Sample Preparation: A thin film of the polymer can be cast from an NMP solution onto a KBr plate, or a KBr pellet can be prepared with the dried polymer powder.

-

Expected Peaks:

-

Amide: ~3300 cm⁻¹ (N-H stretching), ~1660 cm⁻¹ (C=O stretching, Amide I), ~1540 cm⁻¹ (N-H bending, Amide II).

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of the polymer.

-

Sample Preparation: Dissolve the polymer in a suitable deuterated solvent, such as DMSO-d₆ or DMAc-d₉.

-

Expected Resonances: Aromatic protons will appear in the range of 7.0-8.5 ppm. The amide proton (N-H) will typically appear as a broad singlet at around 10.0-10.5 ppm.

Thermal Analysis

Thermogravimetric Analysis (TGA):

-

Objective: To evaluate the thermal stability of the polymer.[1][7]

-

Procedure: Heat a small sample of the polymer (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]

-

Data to Collect:

-

5% and 10% weight loss temperatures (T₅ and T₁₀) as indicators of initial decomposition.

-

Char yield at 800°C, which indicates the amount of carbonaceous residue remaining at high temperatures.

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the glass transition temperature (Tg) of the polymer.[7]

-

Procedure: Heat the sample from room temperature to above its expected Tg (e.g., 400°C) at a heating rate of 10-20°C/min, cool it down, and then perform a second heating scan at the same rate. The Tg is determined from the second heating scan.

-

Expected Results: A step change in the heat flow curve indicates the glass transition temperature.

Expected Properties and Data Summary

The properties of the poly(amide-imide) derived from 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene are expected to be in the range of high-performance polymers. The following table provides a template for summarizing the characterization data.

| Property | Expected Range/Value |

| Inherent Viscosity (dL/g) | 0.4 - 0.8 (in NMP at 30°C) |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF)[2][8] |

| Glass Transition Temp. (Tg) | 250 - 350 °C[1][7] |

| 5% Weight Loss Temp. (T₅) | > 450 °C (in N₂) |

| Char Yield at 800°C | > 50% (in N₂) |

Troubleshooting

-

Low Molecular Weight (Low Viscosity):

-

Cause: Impurities in monomers or solvents, non-stoichiometric amounts of monomers, or insufficient reaction time.

-

Solution: Ensure all materials are of high purity and anhydrous. Carefully measure monomer quantities. Extend the reaction time.

-

-

Gelation during Polymerization:

-

Cause: Side reactions at high temperatures or impurities leading to cross-linking.

-

Solution: Maintain the reaction temperature within the recommended range. Ensure high purity of all reactants.

-

-

Poor Film Quality:

-

Cause: Low molecular weight of the polymer or incomplete removal of solvents.

-

Solution: Optimize the polymerization to achieve a higher molecular weight. Ensure thorough drying of the polymer before casting films.

-

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and characterization of novel poly(amide-imide)s from 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene. By carefully following these procedures and understanding the underlying principles, researchers can successfully prepare and evaluate these advanced materials for a variety of high-performance applications. The unique structure of the diamine monomer offers exciting possibilities for the development of new polymers with tailored properties.

References

- Yonsei University. (2004). Synthesis and characterization of novel poly(amide-imide)s containing 1,3-diamino mesitylene moieties.

- Yang, C. P. (n.d.). Synthesis and properties of new poly(amide-imide)s based on 2,5-bis(trimellitimido)chlorobenzene.

- RSC Publishing. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.

- ResearchGate. (n.d.). FT-IR Spectrum of Poly(amide-imide)s PAI-2.

- Academia.edu. (n.d.). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride.

- RSC Publishing. (n.d.). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.

- ResearchGate. (n.d.). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids.

- MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.

- Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION.

- National Center for Biotechnology Information. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.

- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

Sources

- 1. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. (PDF) Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride [academia.edu]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

Application Note: Two-Step Polymerization of Asymmetric Diamine Monomers for High-Performance Polyimides

Abstract

Asymmetric diamine monomers—bearing two amine groups with distinct chemical environments (e.g., steric hindrance or electronic disparity)—are increasingly utilized to disrupt polymer chain packing, thereby enhancing solubility and optical transparency in polyimides (PI). However, the significant reactivity difference between the two amine sites complicates the standard polymerization kinetics, often resulting in low molecular weight or broad polydispersity if not managed correctly. This guide details a robust Two-Step Polymerization Protocol (Polyamic Acid formation followed by Imidization) specifically optimized to drive the conversion of "sluggish" amine groups while preventing premature gelation.

Introduction & Mechanistic Challenges

The Asymmetry Challenge

In standard symmetric diamines (e.g., 4,4'-ODA), both amine groups possess identical nucleophilicity. In asymmetric diamines (e.g., 3,4'-ODA or fluorinated variants like 2-trifluoromethyl-4,4'-diaminodiphenyl ether), one amine is often deactivated by electron-withdrawing groups or steric bulk.

-

Fast Amine (

): Reacts rapidly with the dianhydride, forming mono-substituted species. -

Slow Amine (

): Reacts sluggishly. If the reaction is terminated too early, or if the viscosity is not monitored, the polymer chain growth stalls at the oligomer stage.

The Two-Step Solution

The two-step method allows for the decoupling of chain growth (Step 1) from ring closure (Step 2).

-

Step 1 (PAA Synthesis): Kinetic control. The goal is to form a high-viscosity Polyamic Acid (PAA) precursor.[1] For asymmetric monomers, this step requires extended equilibration times or mild heating to force the "slow" amine to react.

-

Step 2 (Imidization): Thermodynamic control. The PAA is converted to Polyimide (PI) via thermal or chemical dehydration.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the kinetic lag caused by the "slow" amine in asymmetric monomers.

Materials & Equipment

Critical Reagents

-

Dianhydride: e.g., 6FDA, BPDA, or PMDA. Must be sublimation-grade purity.

-

Asymmetric Diamine: e.g., 3,4'-ODA, TFMB. Purity >99.5% is critical for stoichiometry.

-

Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).

-

Requirement: Water content < 50 ppm (Karl Fischer titration). Water hydrolyzes anhydride rings, permanently capping chain growth.

-

-

Chemical Imidization Agents (Optional): Acetic Anhydride (AA) and Pyridine (Py) or Triethylamine (TEA).

Equipment

-

Double-jacketed glass reactor with mechanical stirrer (overhead).

-

Nitrogen purge line (constant positive pressure).

-

Torque meter (to monitor viscosity in real-time).

-

Filtration system (0.5 µm PTFE).

Experimental Protocol

Phase 1: Synthesis of Polyamic Acid (PAA)

Objective: Maximize molecular weight by ensuring complete reaction of the sterically hindered amine.

Step 1: System Preparation

-

Flame-dry the glassware under vacuum.

-

Purge with dry Nitrogen (

) for 30 minutes. Maintain a slow

Step 2: Diamine Dissolution

-

Charge the reaction vessel with the calculated mass of Asymmetric Diamine .

-

Add 80-90% of the required Anhydrous Solvent (NMP/DMAc).

-

Stir at Room Temperature (RT, 23°C) until fully dissolved.

-

Note: Asymmetric diamines may dissolve slower than symmetric ones due to crystallinity differences.

-

Step 3: Dianhydride Addition (The "Slow-Feed" Method) Critique: Dumping dianhydride causes local hotspots. For asymmetric amines, we need a controlled concentration to prevent "fast" amines from dominating early oligomerization.

-

Fraction 1 (90% of Stoichiometry): Add 90% of the dianhydride powder.

-

Stir for 2–4 hours at RT. The solution will become viscous.[1]

-

Viscosity Check: Observe the torque. It should be rising but plateauing.

-

Fraction 2 (The "Finishing" Step): Dissolve the remaining 10% of dianhydride in the held-back solvent. Add this solution dropwise.

-

Why? This allows precise hitting of the 1:1 stoichiometry. If the solution becomes too viscous (Weisenberg effect/rod climbing), stop addition.

-

Step 4: The "Asymmetric Push" (Aging) Critical Deviation from Standard Protocol: Because the second amine is sluggish, standard aging (4-6 hours) is insufficient.

-

Increase temperature to 40–50°C for 12–24 hours.

-

Risk:[2] Do not exceed 60°C, or premature imidization will release water, hydrolyzing the PAA.

-

-

Endpoint: The inherent viscosity (

) should stabilize.

Phase 2: Imidization (Cyclization)

Choose Method A (Films) or Method B (Soluble Powders).

Method A: Thermal Imidization (For Casting Films)

-

Casting: Pour PAA solution onto a clean glass or silicon substrate. Blade coat to desired thickness.

-

Soft Bake: 80°C for 1 hour (removes bulk solvent).

-

Step-Cure Profile:

-

100°C (30 min)

150°C (30 min) -

Reasoning: Gradual ramping prevents solvent "popping" and allows polymer chains to orient before they lock into the rigid imide structure.

-

Method B: Chemical Imidization (For Soluble PIs)

Preferred for asymmetric monomers designed for solubility.

-

To the PAA solution, add Acetic Anhydride (4:1 molar ratio to diamine) and Pyridine (4:1 molar ratio).

-

Stir at RT for 24 hours, or heat to 60°C for 4–6 hours.

-

Precipitation: Pour the reaction mixture into a high-shear blender containing Methanol or Ethanol.

-

Wash: Filter the fibrous white precipitate. Wash with hot water/methanol to remove residual pyridine.

-

Dry: Vacuum oven at 150°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the extended aging step required for asymmetric monomers.

Characterization & Validation

| Metric | Method | Acceptance Criteria | Relevance to Asymmetry |

| Inherent Viscosity ( | Ubbelohde Viscometer (0.5 g/dL in NMP, 30°C) | > 0.5 dL/g | Low viscosity (<0.3) indicates the "slow" amine failed to react or stoichiometry is off. |

| Imidization Degree | FTIR (ATR) | Absence of Amide C=O (1660 cm⁻¹); Presence of Imide C=O (1780, 1720 cm⁻¹) | Ensures Step 2 completion. Asymmetric PIs may show split peaks due to different chemical environments. |

| Molecular Weight | GPC (LiBr/NMP eluent) | PDI < 2.5 | Broad PDI (>3.0) suggests branching or incomplete reaction of the hindered amine. |

| Thermal Stability | TGA (Nitrogen) | Verifies solvent removal and polymer backbone integrity. |

Troubleshooting Guide

Problem 1: Low Viscosity PAA (Watery Solution)

-

Cause: Moisture contamination (anhydride hydrolysis) or Stoichiometric imbalance.

-

Fix: Ensure solvent is <50ppm water. If stoichiometry is suspected, add tiny amounts (1% increments) of Dianhydride. If viscosity spikes, you were diamine-rich.

Problem 2: Gelation during PAA Synthesis

-

Cause: Crosslinking or overheating.

-

Fix: Keep PAA synthesis temperature < 60°C. Ensure the diamine does not have tri-functional impurities.

Problem 3: Brittle Films

-

Cause: Low Molecular Weight (MW).

-

Fix: The "slow" amine did not fully react. Extend the "Aging" step at 40-50°C. Ensure 1:1 stoichiometry is precise.

References

-

Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. Link

-

Liaw, D. J., et al. (2012).[3] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. Link

-

Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. Link

-

DuPont™ Kapton® . General Specifications and Manufacturing Process. Link

-

Wang, Z., et al. (2018). The In-plane Orientation and Thermal Mechanical Properties of the Chemically Imidized Polyimide Films. Chinese Journal of Polymer Science. Link

Sources

Application Note: Electrospinning High-Performance Polyimide Nanofibers from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (CO-BAX)

Executive Summary

This guide details the protocol for fabricating high-performance polyimide (PI) nanofibers using the asymmetric diamine monomer 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene , referred to herein as CO-BAX .

Unlike symmetric rigid-rod monomers (e.g., p-phenylenediamine in Kevlar), CO-BAX incorporates both a carbonyl (ketone) and a methylene bridge between aromatic rings. This "kinked" asymmetry disrupts chain linearity just enough to improve solubility and processability of the polyamic acid (PAA) precursor without sacrificing the superior thermal stability (

Material Science Background

The Monomer: CO-BAX

-

Structure:

-

Function: Aromatic Diamine.[6]

-

Key Attribute: The combination of the electron-withdrawing benzoyl group and the flexible methylene bridge creates a "processability window." It allows the polymer precursor to remain dissolved in aprotic solvents (DMAc, NMP) at higher concentrations than fully rigid analogues, facilitating stable electrospinning jets.

Polymerization Strategy

Direct electrospinning of fully cured polyimides is often impossible due to insolubility. Therefore, this protocol utilizes a two-step method :

-

Precursor Synthesis: Reaction of CO-BAX with a dianhydride (e.g., PMDA or BTDA) to form soluble Polyamic Acid (PAA).

-

Electrospinning: Spinning the PAA solution into nanofibers.

-

Imidization: Thermal conversion of PAA nanofibers into Polyimide nanofibers.

Experimental Protocol